molecular formula C13H19ClN4O3 B10941952 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide

Cat. No.: B10941952
M. Wt: 314.77 g/mol
InChI Key: KAFZIUHXMXPGNO-UHFFFAOYSA-N
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Description

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Nitration and chlorination: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chloronitropyrazole with cycloheptylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 3-(4-amino-1H-pyrazol-1-yl)-N-cycloheptylpropanamide.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid and cycloheptylamine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides or herbicides.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylpropanamide is unique due to the presence of the cycloheptyl group, which can impart different physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19ClN4O3

Molecular Weight

314.77 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-cycloheptylpropanamide

InChI

InChI=1S/C13H19ClN4O3/c14-11-9-17(16-13(11)18(20)21)8-7-12(19)15-10-5-3-1-2-4-6-10/h9-10H,1-8H2,(H,15,19)

InChI Key

KAFZIUHXMXPGNO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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